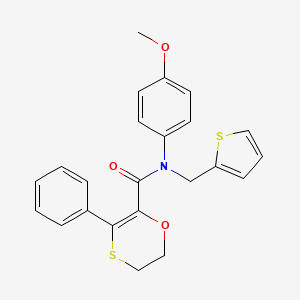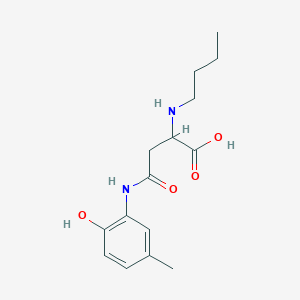![molecular formula C13H21NO4S B12180529 (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C13H21NO4S This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a pentyloxy group The hydroxyethyl group is attached to the nitrogen atom, making it a sulfonamide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine typically involves the reaction of 4-pentyloxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized to reduce waste and improve the overall sustainability of the production process.
化学反応の分析
Types of Reactions
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as alkoxides or amines, under basic conditions.
Major Products
Oxidation: The major product is (2-carboxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine.
Reduction: The major product is (2-hydroxyethyl)[(4-pentyloxyphenyl)sulfide]amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: It is being investigated for its potential use as a pharmaceutical agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target. The pentyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can disrupt the normal function of the target enzyme or receptor, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
(2-Hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine: This compound has a methoxy group instead of a pentyloxy group. It has similar chemical properties but may have different biological activity due to the difference in hydrophobicity.
(2-Hydroxyethyl)[(4-ethoxyphenyl)sulfonyl]amine: This compound has an ethoxy group instead of a pentyloxy group. It is less hydrophobic than the pentyloxy derivative and may have different solubility and reactivity.
(2-Hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine: This compound has a butoxy group instead of a pentyloxy group. It has intermediate hydrophobicity compared to the methoxy and pentyloxy derivatives.
Uniqueness
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is unique due to the presence of the pentyloxy group, which provides a higher degree of hydrophobicity compared to its methoxy and ethoxy analogs. This increased hydrophobicity can enhance its interaction with hydrophobic pockets in biological targets, potentially leading to improved binding affinity and specificity. Additionally, the pentyloxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C13H21NO4S |
|---|---|
分子量 |
287.38 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-2-3-4-11-18-12-5-7-13(8-6-12)19(16,17)14-9-10-15/h5-8,14-15H,2-4,9-11H2,1H3 |
InChIキー |
RKDNQHYZOFDUCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12180453.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12180460.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)


![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)

![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)

